molecular formula C22H17ClFN3O4S B2819244 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1031555-12-0

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2819244
CAS No.: 1031555-12-0
M. Wt: 473.9
InChI Key: SSFUTPXINKEPSB-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a benzothiadiazine derivative characterized by a 1,2,3-benzothiadiazin core substituted with chloro and 2-fluorophenyl groups. The acetamide moiety is linked to a 2-methoxyphenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-19-9-5-4-8-18(19)25-21(28)13-27-26-22(15-6-2-3-7-17(15)24)16-12-14(23)10-11-20(16)32(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFUTPXINKEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.

    Substitution Reactions: Introduction of chloro and fluorophenyl groups through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-methoxyphenyl group introduces electron-donating methoxy (-OCH₃) substituents, which may enhance solubility compared to the 2,4-dimethylphenyl group in ’s analog.
  • Core Modifications : The absence of a fluorine atom in ’s compound (replaced by phenyl) reduces electronegativity at the 4-position, which could alter binding interactions in biological systems.

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a novel organic molecule characterized by a complex structure that includes a thiadiazine core. This compound has attracted attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21ClFN3O3SC_{21}H_{21}ClFN_{3}O_{3}S with a molecular weight of approximately 449.93 g/mol. The presence of various functional groups, such as chloro and fluorophenyl moieties, contributes to its reactivity and potential biological effects.

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cancer cell proliferation across various cell lines. For example:

  • Compound 3Ba and 3Bi , synthesized from similar precursors, demonstrated notable effectiveness against liver cancer cell lines (HEPG-2), with IC50 values indicating potent activity .
  • A related compound exhibited selective toxicity towards cancer cells while sparing normal human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Several studies have highlighted the efficacy of thiadiazine derivatives against various bacterial strains:

  • Compounds derived from similar structures showed significant antibacterial activity against human pathogenic bacteria, indicating that modifications to the thiadiazine core can enhance antimicrobial effectiveness .
  • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as alkaline phosphatase, which is linked to cancer progression and metastasis .
  • Cell Cycle Disruption : Certain compounds have been reported to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .
  • Oxidative Stress Induction : The activation of stress response pathways has been observed in treated cells, suggesting that these compounds may leverage oxidative stress to enhance their anticancer effects .

Case Studies

Several case studies have documented the biological activities of thiadiazine derivatives:

  • Study on Liver Cancer : A study involving the administration of a thiadiazine derivative in nude mice demonstrated reduced tumor growth and prolonged survival rates without significant toxicity .
  • Antibacterial Screening : In vitro assays revealed that certain derivatives retained activity against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents.

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